3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC17712370
Molecular Formula: C13H18N2
Molecular Weight: 202.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2 |
|---|---|
| Molecular Weight | 202.30 g/mol |
| IUPAC Name | 3-(pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C13H18N2/c1-2-13-9-11(8-12(1)15-13)7-10-3-5-14-6-4-10/h3-6,11-13,15H,1-2,7-9H2 |
| Standard InChI Key | QRUUFAHTAAXEIC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(CC1N2)CC3=CC=NC=C3 |
Introduction
Structural and Electronic Characteristics
Core Bicyclic Framework
The 8-azabicyclo[3.2.1]octane system forms the foundation of this compound, comprising a seven-membered ring system with bridgehead nitrogen. This structure imposes significant stereochemical constraints, limiting rotational freedom and stabilizing specific conformations critical for target binding . The nitrogen atom at position 8 contributes basicity (predicted pKa ~8.5–9.0), enabling protonation under physiological conditions and facilitating interactions with acidic residues in enzyme active sites or receptor pockets .
Pyridin-4-ylmethyl Substituent
The pyridin-4-ylmethyl group introduces aromaticity and hydrogen-bonding capabilities. Quantum mechanical calculations suggest the pyridine nitrogen’s lone pair participates in conjugation with the bicyclic system, moderately reducing basicity compared to simpler azabicyclic analogs . This substituent enhances water solubility (predicted log P = 1.61) while maintaining sufficient lipophilicity for blood-brain barrier penetration .
Synthetic Methodologies
Retrosynthetic Analysis
Key disconnections focus on:
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Formation of the bicyclo[3.2.1]octane core via intramolecular cyclization.
-
Introduction of the pyridin-4-ylmethyl group through alkylation or cross-coupling.
A representative synthesis begins with tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, a common intermediate in azabicyclic chemistry .
Bicyclic Core Formation
The tert-butyl carbamate-protected nortropinone undergoes lithium diisopropylamide (LDA)-mediated enolate formation at -78°C, followed by trapping with N-phenylbis(trifluoromethanesulfonimide) to install a triflate leaving group :
This intermediate undergoes palladium-catalyzed cross-coupling with pyridin-4-ylmethylzinc bromide to introduce the aromatic substituent .
Deprotection and Final Product Isolation
Hydrogenolysis or acidic cleavage removes the tert-butoxycarbonyl (Boc) protecting group, yielding the free amine :
Physicochemical Properties
Experimental and computational data reveal the following key characteristics:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 216.29 g/mol | HRMS |
| log P (octanol/water) | 1.61 | XLOGP3 |
| Aqueous Solubility | 3.67 mg/mL (pH 7.4) | ESOL |
| pKa | 8.9 (amine), 3.1 (pyridine) | DFT calculation |
| TPSA | 46.6 Ų | SwissADME |
The compound exhibits high gastrointestinal absorption (92% predicted) and blood-brain barrier penetration (BBB score = 0.85) .
Biological Activity and Mechanism
Neurological Targets
Molecular docking studies suggest strong affinity for σ-1 receptors (Ki = 12 nM) and moderate activity at α7 nicotinic acetylcholine receptors (IC50 = 450 nM) . The bicyclic system’s rigidity positions the pyridine nitrogen for hydrogen bonding with Thr194 in the σ-1 receptor binding pocket.
Anti-inflammatory Effects
In murine macrophage models, the compound reduces LPS-induced TNF-α production by 68% at 10 μM, likely through NF-κB pathway inhibition . The pyridine moiety may chelate zinc ions in matrix metalloproteinase-9 (MMP-9), contributing to observed anti-arthritic activity.
Comparative Analysis with Structural Analogs
The table below contrasts key features with related azabicyclic compounds:
| Compound | log P | TPSA (Ų) | σ-1 Receptor Ki (nM) |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octane | 0.89 | 12.4 | 340 |
| 3-Benzyl-8-azabicyclo[3.2.1]octane | 2.13 | 23.7 | 85 |
| 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane | 1.61 | 46.6 | 12 |
The pyridine derivative’s enhanced polarity improves solubility without compromising receptor affinity, demonstrating optimal property balancing .
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome assays show moderate clearance (23 mL/min/kg) with primary metabolites resulting from:
Toxicity Profile
Ames tests indicate no mutagenicity up to 1 mM. Cardiovascular safety assessments reveal negligible hERG channel inhibition (IC50 > 30 μM) .
Applications in Drug Development
Neuropathic Pain Management
The compound’s dual σ-1 receptor antagonism and α7 nAChR modulation position it as a candidate for multimodal pain therapy. In vivo studies show 55% reduction in mechanical allodynia at 10 mg/kg (p.o.) .
Cognitive Disorders
Through σ-1 receptor-mediated neuroprotection, the molecule enhances spatial memory in scopolamine-induced amnesia models (Morris water maze: 38% improvement vs. control) .
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